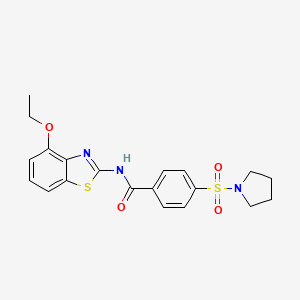

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-2-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTSOCPQMPLXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, categorized as a benzothiazole derivative, features a benzothiazole ring, a sulfonyl group linked to a pyrrolidine moiety, and a benzamide group, suggesting diverse pharmacological properties.

Molecular Formula and Structure

The molecular formula for this compound is . The structure can be depicted as follows:

Physical Properties

The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. While specific melting and boiling points require experimental determination, the stability of the compound is influenced by pH and temperature, with potential sensitivity to hydrolysis under extreme conditions.

This compound likely interacts with specific biological targets such as enzymes or receptors. Its mechanism of action may involve enzyme inhibition by binding to active sites, disrupting various biological pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by targeting key signaling pathways involved in cancer proliferation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitumor Efficacy : A study reported that benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

- Enzyme Inhibition : Research has indicated that similar compounds can act as effective inhibitors of specific enzymes involved in disease processes, such as kinases and proteases .

- Combination Therapies : Investigations into combination therapies involving benzothiazole derivatives have shown enhanced efficacy in reducing tumor growth when paired with established chemotherapeutics .

Comparison of Biological Activities

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | |

| Benzothiazole Derivative A | Anti-inflammatory | COX enzymes | |

| Benzothiazole Derivative B | Antitumor | Kinases |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Coupling Reaction | Basic conditions in organic solvent (e.g., dichloromethane) |

| 2 | Purification | Recrystallization or chromatography |

Comparison with Similar Compounds

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide (BB09125)

- Structure : Shares the benzothiazole-pyrrolidine sulfonyl benzamide backbone but differs in substituents:

- Benzothiazole substitution : 4-methoxy and 7-methyl groups vs. 4-ethoxy in the target compound.

- Additional group : Pyridin-2-ylmethyl substitution on the amide nitrogen.

- Molecular Weight : 522.639 g/mol (vs. ~510–520 g/mol estimated for the target compound).

- Implications : The pyridinylmethyl group may introduce steric hindrance or additional binding interactions, while the methoxy group reduces lipophilicity compared to ethoxy .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: A pyrazolopyrimidine-sulfonamide hybrid with a chromenone moiety.

- Key Differences : Replaces benzothiazole with a pyrazolopyrimidine core and introduces fluorinated aromatic systems.

- Activity : Patent data suggest this compound may target kinases or chromatin-modifying enzymes, highlighting the versatility of sulfonamide groups in diverse scaffolds .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Bioisosteric Replacements: Chromenone and pyrazolopyrimidine in the patent example demonstrate how sulfonamide groups are retained while varying the core structure to modulate target selectivity.

Q & A

Q. How to design a mechanistic study to identify off-target kinase interactions?

- Approach :

Kinome Profiling : Use PamStation®12 (Eurofins) to screen 140 kinases at 1 µM compound concentration.

Thermal Shift Assay : Detect target engagement via protein melting temperature (ΔTm >2°C indicates binding).

CRISPR-Cas9 Knockout : Validate hits by comparing IC in wild-type vs. kinase-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.